
(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including an isothiazole ring, a pyrrolidine ring, and a piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the isothiazole ring, followed by the introduction of the pyrrolidine and piperazine rings through a series of condensation and substitution reactions. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-efficiency catalysts and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isothiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share structural similarities and are also studied for their biological activities.
Indole derivatives: Indole-based compounds have diverse biological activities and are used in various therapeutic applications.
Pyrrolidine derivatives: These compounds are widely used in medicinal chemistry due to their versatile biological activities.
Uniqueness
(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone is unique due to its combination of functional groups and the potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
[4-amino-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-5-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-14-6-5-7-16(15(14)2)24-10-12-26(13-11-24)21(28)19-17(22)18(23-29-19)20(27)25-8-3-4-9-25/h5-7H,3-4,8-13,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASWZAINWUGAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C(=O)N4CCCC4)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2980018.png)
![4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide](/img/structure/B2980019.png)
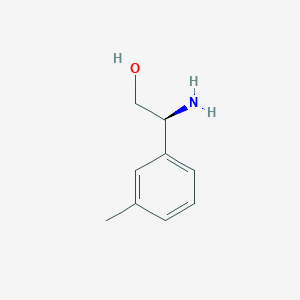
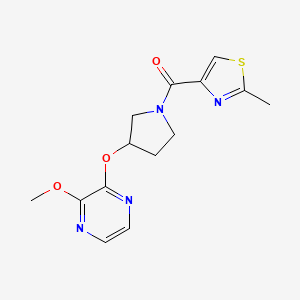
![2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide](/img/structure/B2980023.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2980026.png)
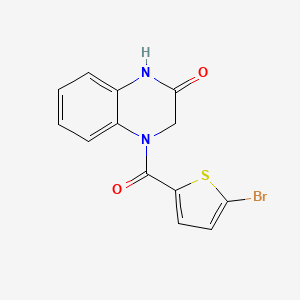
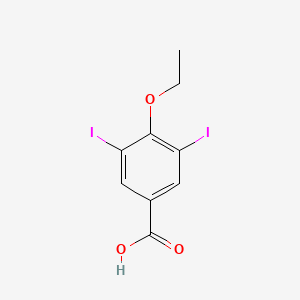

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2980031.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide](/img/structure/B2980032.png)
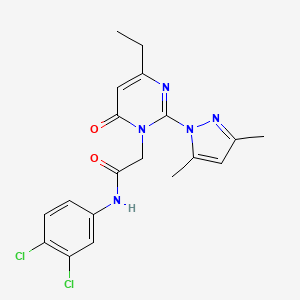
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2980039.png)
